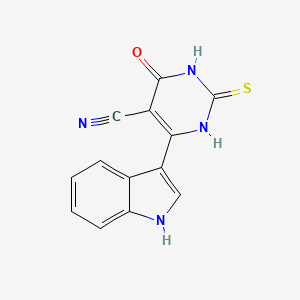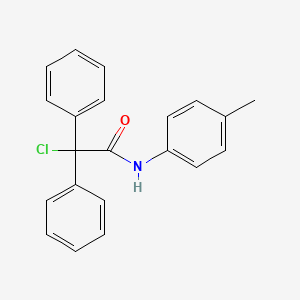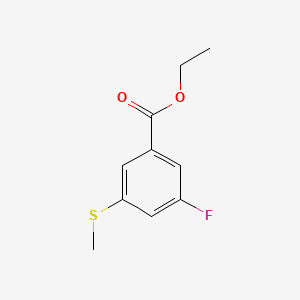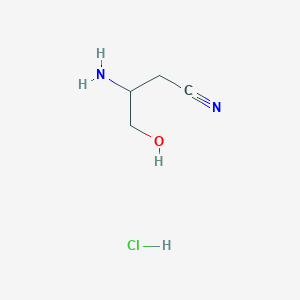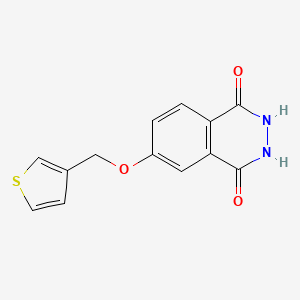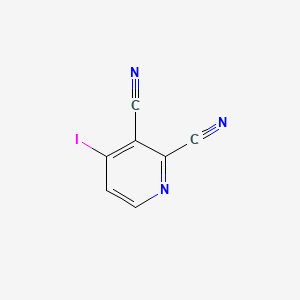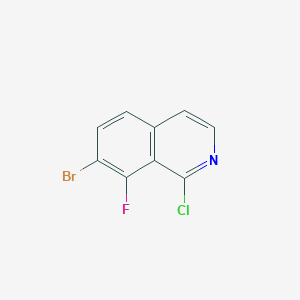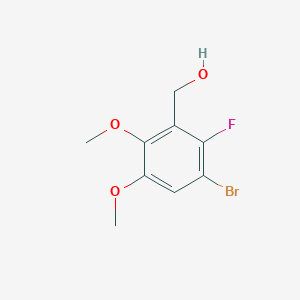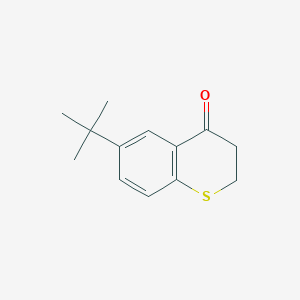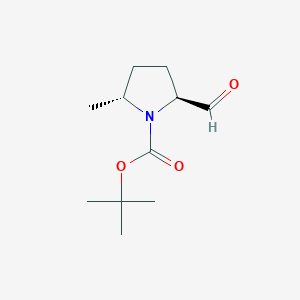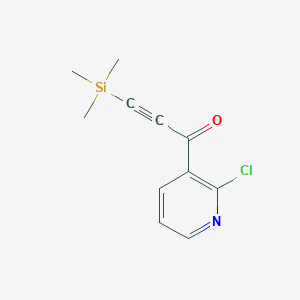
2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol: is an organic compound with the molecular formula C10H12Cl2O3 . It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to an ethane backbone, which is further substituted with a 3,4-dimethoxyphenyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol typically begins with the starting material 3,4-dimethoxybenzaldehyde.
Chlorination: The aldehyde group is first converted to a gem-dichloromethyl group using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Reduction: The resulting 2,2-dichloro-1-(3,4-dimethoxyphenyl)ethanal is then reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions:
Oxidation: 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: It can be further reduced to form 2,2-dichloro-1-(3,4-dimethoxyphenyl)ethane.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanal or 2,2-dichloro-1-(3,4-dimethoxyphenyl)ethanone.
Reduction: 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
作用机制
The mechanism of action of 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. The presence of chlorine atoms and the hydroxyl group can facilitate interactions with enzymes and other proteins, potentially inhibiting their function .
相似化合物的比较
- 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethane
- 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanal
- 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanone
Uniqueness:
- The presence of both chlorine atoms and a hydroxyl group makes 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol unique in its reactivity and potential applications.
- Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, provides versatility in synthetic chemistry .
属性
分子式 |
C10H12Cl2O3 |
|---|---|
分子量 |
251.10 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O3/c1-14-7-4-3-6(5-8(7)15-2)9(13)10(11)12/h3-5,9-10,13H,1-2H3 |
InChI 键 |
LROJTBAEQPSDOO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(C(Cl)Cl)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


